5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide
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Overview
Description
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or methyl iodide can be used for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-methoxy-N-methylpyridine-3-carboxamide: Lacks the bromine substituent but shares similar structural features.
2-bromo-6-methylpyridine: Contains a bromine and methyl group but differs in the position of the substituents.
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Features a chromene ring instead of a pyridine ring
Uniqueness
5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
CAS No. |
1211591-58-0 |
---|---|
Molecular Formula |
C8H8BrClN2O2 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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